molecular formula C25H19NO6 B2504908 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide CAS No. 886181-19-7

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2504908
CAS No.: 886181-19-7
M. Wt: 429.428
InChI Key: YGODDFSBDNAKJZ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions. The starting materials might include benzo[d][1,3]dioxole, benzofuran, and m-tolyl derivatives. Key steps in the synthesis could involve:

    Formation of the benzo[d][1,3]dioxole-5-carbonyl group: This might be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.

    Coupling with benzofuran: This step could involve a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

    Introduction of the m-tolyloxy group: This might be done through nucleophilic substitution reactions, where m-tolyl alcohol reacts with an appropriate leaving group on the acetamide backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of catalysts such as Lewis acids for acylation reactions.

    Solvents: Selection of solvents that enhance reaction rates and selectivity.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the benzo[d][1,3]dioxole or benzofuran rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or alkoxides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups could allow for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic and functional group diversity.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(p-tolyloxy)acetamide: A similar compound with a p-tolyl group instead of m-tolyl.

    N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(phenoxy)acetamide: A compound with a phenoxy group instead of m-tolyloxy.

Uniqueness

The uniqueness of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide lies in its specific combination of functional groups and aromatic systems, which might confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO6/c1-15-5-4-6-17(11-15)29-13-22(27)26-23-18-7-2-3-8-19(18)32-25(23)24(28)16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGODDFSBDNAKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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